

# 2,5-Difluorobenzonitrile: A Comprehensive Technical Guide for Chemical Intermediates

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

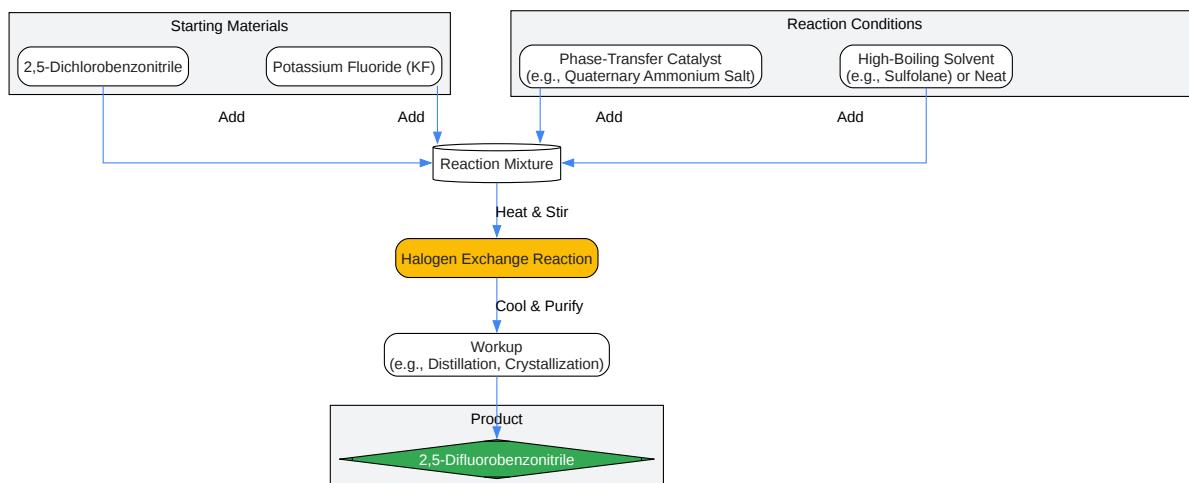
Compound Name: **2,5-Difluorobenzonitrile**

Cat. No.: **B1295057**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**2,5-Difluorobenzonitrile** is a versatile fluorinated aromatic compound that serves as a crucial building block in various fields of chemical synthesis.<sup>[1]</sup> Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it an important intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.<sup>[1][2]</sup> The strategic placement of fluorine can significantly enhance the metabolic stability, lipophilicity, and bioavailability of target molecules, making this compound particularly valuable in drug design.  
<sup>[1][2]</sup>


## Core Properties of 2,5-Difluorobenzonitrile

This section summarizes the key physical and chemical properties of **2,5-Difluorobenzonitrile**.

| Property          | Value                                            | Source                                                                          |
|-------------------|--------------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number        | 64248-64-2                                       | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>3</sub> F <sub>2</sub> N   | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 139.10 g/mol                                     | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Appearance        | White to light yellow crystalline powder or lump | <a href="#">[1]</a> <a href="#">[6]</a>                                         |
| Melting Point     | 33-35 °C                                         | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>                     |
| Boiling Point     | 178.4 ± 20.0 °C at 760 mmHg;<br>92 °C at 30 mmHg | <a href="#">[1]</a> <a href="#">[3]</a>                                         |
| Density           | 1.3 ± 0.1 g/cm <sup>3</sup>                      | <a href="#">[3]</a>                                                             |
| Flash Point       | 77.8 ± 0.0 °C                                    | <a href="#">[3]</a>                                                             |
| Purity            | ≥ 98% (GC)                                       | <a href="#">[1]</a>                                                             |

## Synthesis of 2,5-Difluorobenzonitrile

A general method for the synthesis of fluorobenzonitriles, including **2,5-Difluorobenzonitrile**, involves the halogen exchange reaction of the corresponding dichlorobenzonitrile with an alkali metal fluoride.[\[7\]](#) This process is typically conducted at elevated temperatures in the presence of a phase-transfer catalyst.[\[7\]](#)

[Click to download full resolution via product page](#)**Caption:** General synthesis workflow for **2,5-Difluorobenzonitrile**.

## Experimental Protocol: General Halogen Exchange

The following is a representative protocol based on processes for preparing fluorobenzonitriles.  
[7]

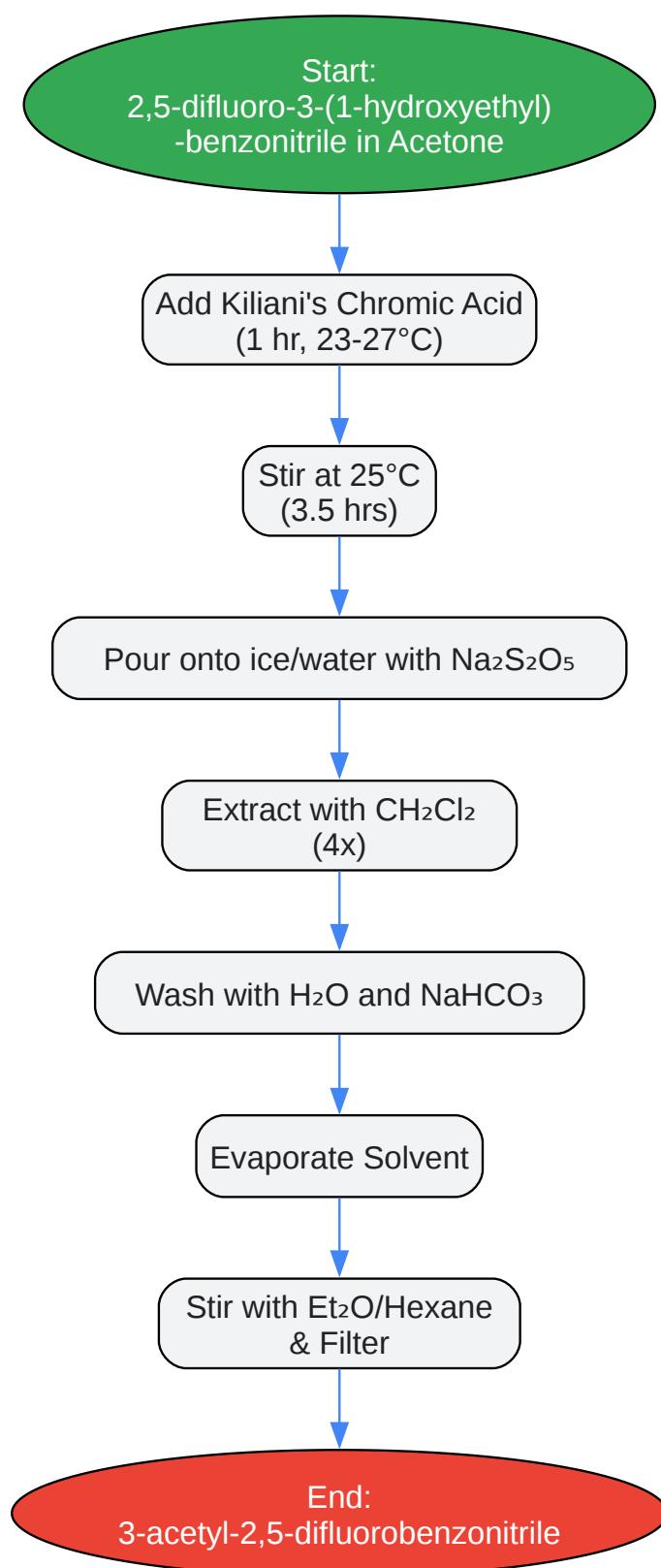
- Preparation: In a suitable reaction vessel equipped with a stirrer and distillation bridge, charge 2,5-dichlorobenzonitrile, a slight excess of potassium fluoride, and a catalytic amount

of a phase-transfer catalyst (e.g., a quaternary ammonium salt).[7]

- Reaction: If a solvent is used, add a high-boiling aprotic solvent like sulfolane. Heat the mixture with vigorous stirring to a temperature between 120°C and 170°C.[7]
- Monitoring: Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.[7]
- Isolation: After completion, the product can be isolated from the reaction mixture. This may involve filtration to remove inorganic salts, followed by distillation or crystallization to purify the **2,5-Difluorobenzonitrile**.

## Key Reactions and Applications

**2,5-Difluorobenzonitrile** is a versatile intermediate used to create more complex molecules.[1] Its reactivity allows for various chemical transformations, making it a valuable resource in organic synthesis.[1]

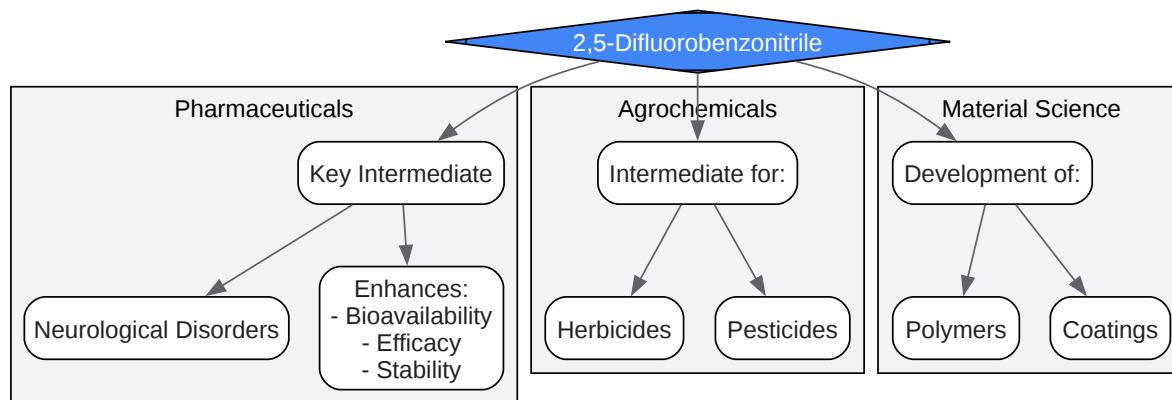

### Synthesis of 3-acetyl-2,5-difluorobenzonitrile

A documented reaction involving a derivative of **2,5-difluorobenzonitrile** is the oxidation of 2,5-difluoro-3-(1-hydroxyethyl)-benzonitrile to 3-acetyl-2,5-difluorobenzonitrile.[8]

### Experimental Protocol: Oxidation Reaction

- Preparation: A stirred mixture of 11.6 g of 2,5-difluoro-3-(1-hydroxyethyl)-benzonitrile and 290 mL of acetone is prepared in a reaction flask.[8]
- Reagent Addition: 90.5 mL of Kiliani's chromic acid is added dropwise to the mixture over 1 hour, maintaining a temperature of 23-27°C.[8]
- Reaction: The mixture is stirred for 3.5 hours at 25°C.[8]
- Quenching: The reaction mixture is then poured onto 1 L of ice/water containing 20 g of Na<sub>2</sub>S<sub>2</sub>O<sub>5</sub>.[8]
- Extraction: The product is extracted with four 250 mL portions of CH<sub>2</sub>Cl<sub>2</sub>.[8]

- **Washing:** The combined organic extracts are washed with water and saturated  $\text{NaHCO}_3$  solution.[8]
- **Isolation:** The solvent is evaporated in *vacuo*. The resulting residue is stirred with a mixture of  $\text{Et}_2\text{O}$  and hexane, then filtered to yield **3-acetyl-2,5-difluorobenzonitrile**.[8]




[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for the synthesis of a derivative.

## Role in Drug Development and Other Industries

The unique properties of **2,5-Difluorobenzonitrile** make it a valuable intermediate in several high-tech industries. The presence of fluorine atoms can enhance the efficacy, stability, and lipophilicity of molecules, which is highly desirable in drug design.[\[1\]](#)



[Click to download full resolution via product page](#)

**Caption:** Key application areas for **2,5-Difluorobenzonitrile**.

- Pharmaceutical Development: It is a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders.[\[1\]](#) The fluorinated structure helps modify drug properties to enhance effectiveness and potentially reduce side effects.[\[1\]](#)
- Agricultural Chemicals: **2,5-Difluorobenzonitrile** is used in the formulation of agrochemicals like herbicides and insecticides.[\[1\]](#) The fluorine atoms contribute to the stability and bioactivity of these compounds.[\[1\]\[9\]](#)
- Material Science: This compound is also employed in developing advanced materials, such as specialized polymers and coatings, where its chemical properties can improve thermal stability and resistance to degradation.[\[1\]](#)

## Safety and Handling

**2,5-Difluorobenzonitrile** is classified as a hazardous substance and requires careful handling.

[4][10]

GHS Hazard Classification:[4]

- Acute toxicity, Oral (Category 4)
- Acute toxicity, Dermal (Category 4)
- Acute toxicity, Inhalation (Category 4)
- Skin corrosion/irritation (Category 2)
- Serious eye damage/eye irritation (Category 2)
- Specific target organ toxicity - single exposure (Category 3), Respiratory system

Handling and Storage:

- Handling: Use in a well-ventilated area.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[10][11] Avoid breathing dust and contact with skin and eyes.[10]
- Storage: Store in a dry, cool, and well-ventilated place.[10] Keep the container tightly closed and away from heat, sparks, and open flames.[10] It is incompatible with strong oxidizing agents and strong bases.[10]

First-Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11][12]
- Skin Contact: Immediately wash off with soap and plenty of water.[10][12]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10][12]
- Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[10]

In all cases of exposure, seek medical attention if symptoms persist.[10][12]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,5-Difluorobenzonitrile | CAS#:64248-64-2 | ChemsrC [chemsrc.com]
- 4. 2,5-Difluorobenzonitrile | C7H3F2N | CID 123558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Difluorobenzonitrile [webbook.nist.gov]
- 6. 2,5-Difluorobenzonitrile | 64248-64-2 [chemicalbook.com]
- 7. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [2,5-Difluorobenzonitrile: A Comprehensive Technical Guide for Chemical Intermediates]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295057#2-5-difluorobenzonitrile-as-a-chemical-intermediate>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)